molecular formula C8H7NO2S B14888725 3-Ethynyl-2-(methylsulfonyl)pyridine

3-Ethynyl-2-(methylsulfonyl)pyridine

Cat. No.: B14888725
M. Wt: 181.21 g/mol
InChI Key: DUZWADZFELINKF-UHFFFAOYSA-N
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Description

3-Ethynyl-2-(methylsulfonyl)pyridine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of an ethynyl group at the third position and a methylsulfonyl group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2-(methylsulfonyl)pyridine can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as column chromatography, is common to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-2-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Ethynyl-2-(methylsulfonyl)pyridine is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and as a precursor in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also used in the development of new pharmaceuticals .

Medicine: Its unique structure allows for the exploration of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

3-ethynyl-2-methylsulfonylpyridine

InChI

InChI=1S/C8H7NO2S/c1-3-7-5-4-6-9-8(7)12(2,10)11/h1,4-6H,2H3

InChI Key

DUZWADZFELINKF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=N1)C#C

Origin of Product

United States

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